2-acetyl-N,N-dimethyl-3-(2-methylphenyl)but-2-enamide
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Overview
Description
2-Acetyl-N,N-dimethyl-3-(2-methylphenyl)but-2-enamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features an acetyl group, a dimethylamino group, and a methylphenyl group attached to a butenamide backbone. Its distinct structure makes it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-N,N-dimethyl-3-(2-methylphenyl)but-2-enamide typically involves the reaction of 2-methylphenylacetic acid with acetyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then reacted with N,N-dimethylamine under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-N,N-dimethyl-3-(2-methylphenyl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-N,N-dimethyl-3-(2-methylphenyl)but-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-acetyl-N,N-dimethyl-3-(2-methylphenyl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-N,N-dimethyl-3-(4-methylphenyl)but-2-enamide: Similar structure with a different position of the methyl group on the phenyl ring.
2-Acetyl-N,N-dimethyl-3-(2-chlorophenyl)but-2-enamide: Similar structure with a chlorine atom instead of a methyl group on the phenyl ring.
2-Acetyl-N,N-dimethyl-3-(2-fluorophenyl)but-2-enamide: Similar structure with a fluorine atom instead of a methyl group on the phenyl ring.
Uniqueness
2-Acetyl-N,N-dimethyl-3-(2-methylphenyl)but-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
827574-29-8 |
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Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-acetyl-N,N-dimethyl-3-(2-methylphenyl)but-2-enamide |
InChI |
InChI=1S/C15H19NO2/c1-10-8-6-7-9-13(10)11(2)14(12(3)17)15(18)16(4)5/h6-9H,1-5H3 |
InChI Key |
PEHDORKMXZHASO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=C(C(=O)C)C(=O)N(C)C)C |
Origin of Product |
United States |
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